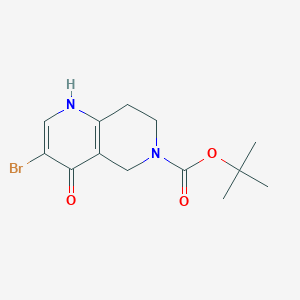

![molecular formula C12H29N5 B2414827 3-(4-{2-[(3-Aminopropyl)amino]ethyl}piperazin-1-yl)propan-1-amine CAS No. 96680-94-3](/img/structure/B2414827.png)

3-(4-{2-[(3-Aminopropyl)amino]ethyl}piperazin-1-yl)propan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

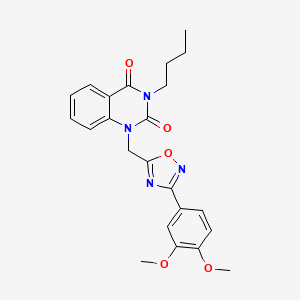

“3-(4-{2-[(3-Aminopropyl)amino]ethyl}piperazin-1-yl)propan-1-amine” is a research compound with the molecular formula C16H37N5O2 and a molecular weight of 331.5 . It is usually available in powder form .

Synthesis Analysis

The synthesis pathway for this compound involves the reaction of 2-ethoxypropan-1-amine with 4-(2-chloroethyl)piperazine, followed by the reaction of the resulting product with 3-amino-2-ethoxypropylamine.Molecular Structure Analysis

The IUPAC name of this compound is N1-(2-(4-(3-amino-2-ethoxypropyl)piperazin-1-yl)ethyl)-2-ethoxypropane-1,3-diamine . The InChI code is 1S/C16H37N5O2/c1-3-22-15(11-17)13-19-5-6-20-7-9-21(10-8-20)14-16(12-18)23-4-2/h15-16,19H,3-14,17-18H2,1-2H3 .The storage temperature is 4 degrees Celsius . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the search results.

Scientific Research Applications

Synthesis and Characterization

- Chemical Synthesis : The compound 3-(4-{2-[(3-Aminopropyl)amino]ethyl}piperazin-1-yl)propan-1-amine and its derivatives are synthesized for various research applications. For instance, Grijalvo, Nuñez, and Eritja (2015) reported the synthesis of a related compound, 1-[2,3-bis(tetradecyloxy)propyl]-3-[2-(piperazin-1-yl)ethyl]urea, characterized by NMR and mass spectrometry analysis (Grijalvo, Nuñez, & Eritja, 2015).

Biological and Medicinal Applications

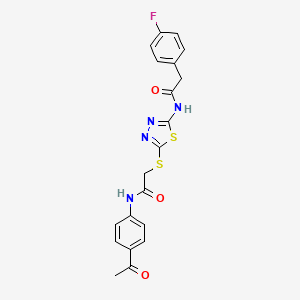

Antimicrobial Activity : The derivatives of this compound have been explored for their antimicrobial properties. For example, Fandaklı et al. (2012) synthesized a range of 1,2,4-triazole derivatives, some incorporating the piperazine nucleus, which displayed antimicrobial activity (Fandaklı, Başoğlu, Bektaş, Yolal, Demirbaş, & Karaoglu, 2012).

Anticancer Research : A study by Kumar et al. (2013) involved the synthesis of piperazine-2,6-dione derivatives that exhibited anticancer activity upon screening (Kumar, Kumar, Roy, & Sondhi, 2013).

Environmental and Material Science Applications

- Carbon Dioxide Capture : Taniguchi et al. (2020) investigated piperazine and its derivatives, including 3-(1-piperazinyl)-1,2-propanediol, for enhancing CO2 separation performance in polymeric membranes. This study highlights the application of such compounds in environmental science (Taniguchi, Kinugasa, Toyoda, Minezaki, Tanaka, & Mitsuhara, 2020).

Chemical Reactions and Mechanisms

- Kinetic Studies : Rayer et al. (2011) conducted a study on the kinetics of the reaction of CO2 with various amines, including cyclic amines like piperazine, to understand their reaction rates and mechanisms (Rayer, Sumon, Henni, & Tontiwachwuthikul, 2011).

Safety and Hazards

Mechanism of Action

Target of Action

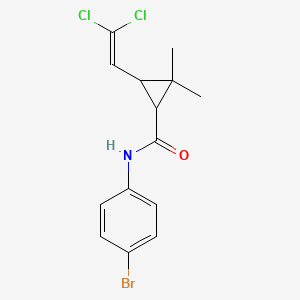

Compounds with similar structures, such as piperazine derivatives, often interact with various neurotransmitter systems in the body, including the dopaminergic, serotonergic, and adrenergic systems . .

Mode of Action

Piperazine derivatives often act as agonists or antagonists at their target receptors, meaning they can either enhance or inhibit the activity of these receptors . The specific mode of action of “3-(4-{2-[(3-Aminopropyl)amino]ethyl}piperazin-1-yl)propan-1-amine” would depend on its specific targets, which are currently unknown.

Biochemical Pathways

The affected pathways would depend on the specific targets of “this compound”. If it targets neurotransmitter systems, it could affect pathways related to mood regulation, motor control, and other neurological functions .

Pharmacokinetics

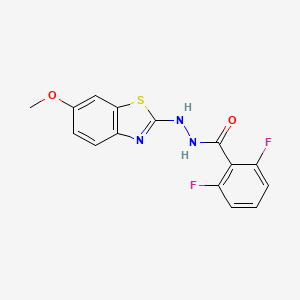

Many similar compounds are well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. If it acts on neurotransmitter systems, it could potentially alter neuronal signaling and affect various physiological processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances could potentially influence the action, efficacy, and stability of “this compound”. For example, extreme pH or temperature could affect the compound’s stability, while the presence of other substances could affect its absorption or metabolism .

Properties

IUPAC Name |

N'-[2-[4-(3-aminopropyl)piperazin-1-yl]ethyl]propane-1,3-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H29N5/c13-3-1-5-15-6-8-17-11-9-16(10-12-17)7-2-4-14/h15H,1-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXLOSCMUOJVLDX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN)CCNCCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H29N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-aminospiro[3.3]heptane-2-carboxylate](/img/structure/B2414748.png)

![4-(2-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)benzenesulfonamide](/img/structure/B2414752.png)

![N-(benzoyloxy)-N-[(E)-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)ethylidene]amine](/img/structure/B2414756.png)

![(2R)-2-(7-Oxabicyclo[2.2.1]heptan-2-yl)propan-1-ol](/img/structure/B2414759.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(thiophen-3-yl)piperidine-1-carboxamide](/img/structure/B2414761.png)

![(2Z)-6-[(2-methylprop-2-en-1-yl)oxy]-2-(pyridin-4-ylmethylidene)-1-benzofuran-3(2H)-one](/img/structure/B2414764.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2414766.png)